9-Decyn-1-ol
Overview
Description
9-Decyn-1-ol is not directly mentioned in the provided papers; however, the papers discuss related compounds and their synthesis, which can provide insights into the chemical properties and synthesis pathways that might be relevant for 9-Decyn-1-ol. For instance, the synthesis of 9-oxo-2E-decenoic acid, a pheromone of the queen honeybee, involves starting materials and reactions that could be analogous to those used in the synthesis of 9-Decyn-1-ol .
Synthesis Analysis
The synthesis of related compounds such as 9-oxo-2E-decenoic acid is achieved through a series of chemical reactions starting from simpler precursors. The process includes partial ozonolysis, selective oxidation, and alkylation steps . Another synthesis pathway for a related compound involves Suzuki coupling reactions, which could potentially be adapted for the synthesis of 9-Decyn-1-ol . These methods highlight the importance of choosing appropriate starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to 9-Decyn-1-ol, such as 9,9-diphenylfluorene-capped oligothiophenes, is characterized by the presence of conjugated systems and bulky terminal groups, which contribute to their stability and electronic properties . The structure of 9-Decyn-1-ol would likely exhibit similar features that influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions involving compounds like 9-Decyn-1-ol can be complex, as evidenced by the synthesis of 9-oxo-2E-decenoic acid, which involves multiple steps and regio- and stereoselective conversions . The keto-enol equilibrium of related compounds, such as 9-methyl-cis-decalin-1,3-dione, is also an important aspect of their reactivity and can be studied using NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 9-Decyn-1-ol, such as their thermal stability and morphological characteristics, are influenced by their molecular structure . The spectral properties and the equilibrium between different forms of the molecule are also crucial for understanding the behavior of these compounds in various solvents . The pharmacological properties of 9-oxo-2E-decenoic acid, although not directly related to 9-Decyn-1-ol, provide a case study on how the biological activity of such compounds can be assessed .
Scientific Research Applications
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Chemical Synthesis
- 9-Decyn-1-ol is used as a starting material in the synthesis of various compounds .
- It can be used to conjugate GDC-0068 with Lenalidomide to generate INY-03-041 .
- INY-03-041 is a potent, highly selective and PROTAC-based pan-Akt degrader .
- The synthesis involves the use of 9-Decyn-1-ol as a PROTAC linker .
- The outcomes of this application include the inhibition of Akt1, Akt2, and Akt3 with IC50s of 2.0 nM, 6.8 nM, and 3.5 nM, respectively .
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Chemical Properties
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Click Chemistry
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Synthesis of 3?-deoxyribolactones
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Synthesis of (Z)-3-decen-1-ol
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Synthesis of methyl 9-decynoate
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Rearrangement of Isomeric Linear Decyn-1-ols
- The rearrangement of isomeric linear decyn-1-ols by reaction with the sodium salt of 1,3-diaminopropane has been studied .
- At 50°C, 9-decyn-1-ol, the thermodynamically favored isomer, was formed rapidly regardless of the initial position of the triple bond .
- This reaction has been used to study the isomerization of straight chain decyn-1-ols .
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Synthesis of 3′-deoxyribolactones
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Synthesis of (Z)-3-decen-1-ol
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Synthesis of methyl 9-decynoate
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Chemical Properties
Safety And Hazards
properties
IUPAC Name |
dec-9-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h1,11H,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAOUMQUUZNRLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066236 | |
Record name | 9-Decyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Decyn-1-ol | |
CAS RN |
17643-36-6 | |
Record name | 9-Decyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17643-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Decyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017643366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Decyn-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Decyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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